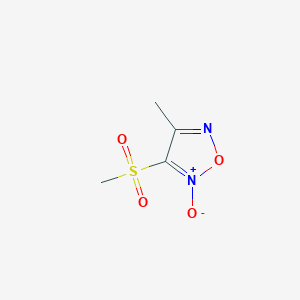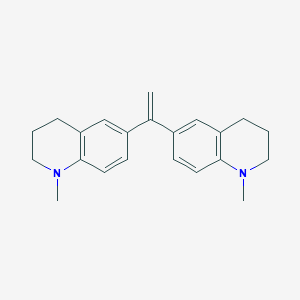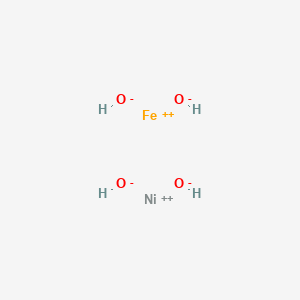
Iron(2+);nickel(2+);tetrahydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);nickel(2+);tetrahydroxide is a coordination compound consisting of iron and nickel ions coordinated with hydroxide ligands
準備方法
Synthetic Routes and Reaction Conditions
Iron(2+);nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and nickel salts in an alkaline medium. For instance, mixing aqueous solutions of iron(II) sulfate and nickel(II) sulfate with sodium hydroxide can result in the formation of the desired compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the complete precipitation of the hydroxide complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale co-precipitation processes. The reaction conditions are optimized to maximize yield and purity. Factors such as temperature, concentration of reactants, and mixing speed are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions
Iron(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where hydroxide ligands are replaced by other ligands such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand substitution reactions often involve the use of concentrated hydrochloric acid or ammonia solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and nickel(III) complexes, while reduction can produce iron(0) and nickel(0) species.
科学的研究の応用
Iron(2+);nickel(2+);tetrahydroxide has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as battery electrodes and supercapacitors.
Biology and Medicine:
作用機序
The mechanism by which Iron(2+);nickel(2+);tetrahydroxide exerts its effects involves several molecular targets and pathways:
類似化合物との比較
Iron(2+);nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Iron(2+);cobalt(2+);tetrahydroxide: Similar in structure but with cobalt instead of nickel, this compound exhibits different catalytic properties due to the unique electronic configuration of cobalt.
Nickel(2+);cobalt(2+);tetrahydroxide: This compound, containing both nickel and cobalt, shows distinct electrochemical behavior compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable subject of study in fields ranging from catalysis to materials science.
特性
CAS番号 |
110045-09-5 |
|---|---|
分子式 |
FeH4NiO4 |
分子量 |
182.57 g/mol |
IUPAC名 |
iron(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
QJSRJXPVIMXHBW-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
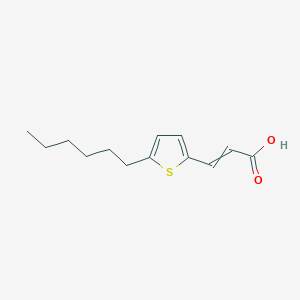
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
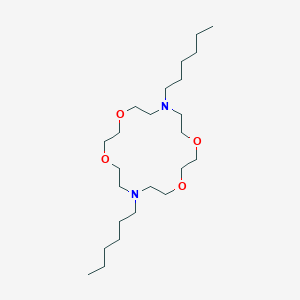

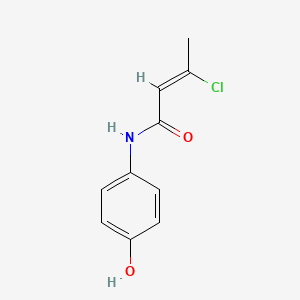
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)

